Cas no 5438-50-6 (4-cyano-2-ethoxyphenyl acetate)

4-cyano-2-ethoxyphenyl acetate 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,4-(acetyloxy)-3-ethoxy-
- (4-cyano-2-ethoxyphenyl) acetate
- 4-CYANO-2-ETHOXYPHENYL ACETATE
- 3-Aethoxy-4-acetoxy-benzoesaeure-nitril
- 4-Acetoxy-3-aethoxy-benzonitril
- 4-acetoxy-3-ethoxy-benzonitrile
- AC1L5EOI
- AC1Q35U3
- AC1Q4RC4
- NSC16694
- Oprea1_464595
- Oprea1_808184
- ST088807
- AKOS000304643
- Z28611266
- DTXSID80280388
- EN300-10286
- 5438-50-6
- CS-0230233
- NSC-16694
- A19803
- 4-cyano-2-ethoxyphenyl acetate
-
- インチ: InChI=1S/C11H11NO3/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-6H,3H2,1-2H3
- InChIKey: IIPMFYNRTPVVIO-UHFFFAOYSA-N
- SMILES: CCOC1=C(C=CC(=C1)C#N)OC(=O)C
計算された属性
- 精确分子量: 205.07393
- 同位素质量: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 59.3Ų
じっけんとくせい
- PSA: 59.32
- LogP: 1.88228
4-cyano-2-ethoxyphenyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10286-2.5g |
4-cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 2.5g |
$180.0 | 2023-10-28 | |
Enamine | EN300-10286-5.0g |
4-cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 5g |
$296.0 | 2023-06-22 | |
Enamine | EN300-10286-0.25g |
4-cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 0.25g |
$44.0 | 2023-10-28 | |
Enamine | EN300-10286-0.5g |
4-cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 0.5g |
$69.0 | 2023-10-28 | |
Enamine | EN300-10286-5g |
4-cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 5g |
$296.0 | 2023-10-28 | |
Aaron | AR00DS49-1g |
4-Cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 1g |
$148.00 | 2025-01-24 | |
Aaron | AR00DS49-2.5g |
4-Cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 2.5g |
$273.00 | 2025-01-24 | |
A2B Chem LLC | AG41869-5g |
4-Cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 5g |
$347.00 | 2024-04-19 | |
Aaron | AR00DS49-500mg |
4-Cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 500mg |
$120.00 | 2025-01-24 | |
Enamine | EN300-10286-1g |
4-cyano-2-ethoxyphenyl acetate |
5438-50-6 | 95% | 1g |
$89.0 | 2023-10-28 |
4-cyano-2-ethoxyphenyl acetate 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
4-cyano-2-ethoxyphenyl acetateに関する追加情報
4-Cyano-2-Ethoxyphenyl Acetate (CAS No. 5438-50-6): A Comprehensive Overview
The compound 4-cyano-2-ethoxyphenyl acetate (CAS No. 5438-50-6) is a significant molecule in the field of organic chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which combines a cyano group, an ethoxy substituent, and an acetate ester functionality. The combination of these functional groups makes it versatile for various applications in chemical research and industry.
Recent studies have highlighted the potential of 4-cyano-2-ethoxyphenyl acetate in the development of novel materials with tailored properties. For instance, researchers have explored its use as a precursor for the synthesis of advanced polymers and organic semiconductors. The cyano group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the resulting materials. This makes 4-cyano-2-ethoxyphenyl acetate an invaluable building block in the design of high-performance electronics and optoelectronic devices.
In the pharmaceutical sector, 4-cyano-2-ethoxyphenyl acetate has shown promise as an intermediate in drug synthesis. Its ability to undergo various transformations, such as nucleophilic substitutions and eliminations, has made it a valuable component in medicinal chemistry pipelines. Recent advancements in asymmetric catalysis have further enhanced its utility by enabling the selective synthesis of enantiomerically pure derivatives, which are critical for drug development.
The synthesis of 4-cyano-2-ethoxyphenyl acetate typically involves multi-step reactions that require precise control over reaction conditions. A common approach involves the esterification of 4-cyano-2-ethoxyphenol with acetic acid in the presence of a suitable catalyst. Researchers have optimized these conditions to improve yield and purity, ensuring that the compound meets the stringent requirements of modern chemical industries.
From an environmental perspective, 4-cyano-2-ethoxyphenyl acetate has been studied for its biodegradation potential and ecological impact. Recent research indicates that under specific environmental conditions, this compound can undergo microbial degradation, reducing its persistence in ecosystems. This information is crucial for industries aiming to adopt sustainable practices and minimize their environmental footprint.
In conclusion, 4-cyano-2-ethoxyphenyl acetate (CAS No. 5438-50-6) stands out as a versatile and valuable compound with applications spanning multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations across industries.
5438-50-6 (4-cyano-2-ethoxyphenyl acetate) Related Products
- 13031-41-9(4-Cyanophenyl acetate)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 20576-82-3(Mono-tert-Butyl Terephthalate)
- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)
- 3421-76-9(2-Ethylnicotinic acid)
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)




